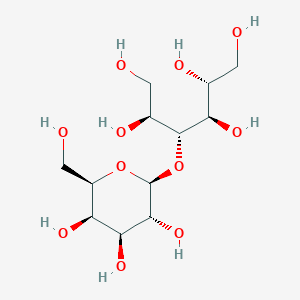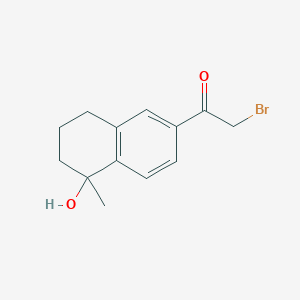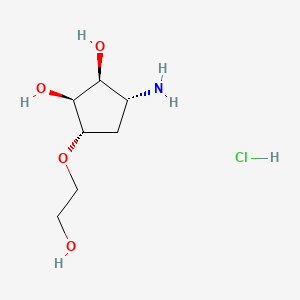
(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride is a chemical compound known for its significant role in pharmaceutical research. It is a derivative of cyclopentane and contains amino and hydroxyethoxy functional groups. This compound is often studied for its potential therapeutic applications and its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride involves multiple steps. One common method includes the reaction of cyclopentane derivatives with amino and hydroxyethoxy reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at specific temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino and hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols or amines .
Aplicaciones Científicas De Investigación
(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of cardiovascular diseases and as an antiplatelet agent
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of (1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride involves its interaction with specific molecular targets. It acts on purine receptors, particularly the P2Y12 receptor, which plays a crucial role in platelet aggregation. By inhibiting this receptor, the compound prevents platelet aggregation, making it useful in preventing thrombotic events .
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S,3R,5S)-3-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-ylamino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- Ticagrelor
Uniqueness
(1S,2S,3R,5S)-3-Amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the P2Y12 receptor sets it apart from other compounds with similar structures .
Propiedades
Fórmula molecular |
C7H16ClNO4 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(1S,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C7H15NO4.ClH/c8-4-3-5(12-2-1-9)7(11)6(4)10;/h4-7,9-11H,1-3,8H2;1H/t4-,5+,6+,7-;/m1./s1 |
Clave InChI |
HHMABTMGEFVHQT-BZUDZRPRSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@@H]([C@H]1OCCO)O)O)N.Cl |
SMILES canónico |
C1C(C(C(C1OCCO)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


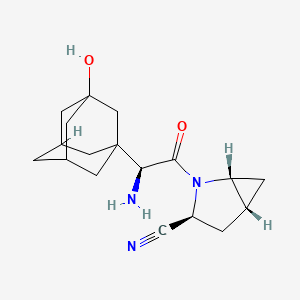
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
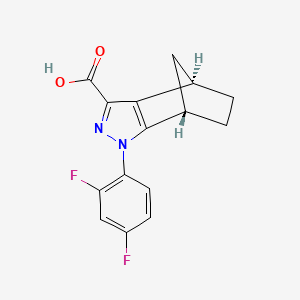
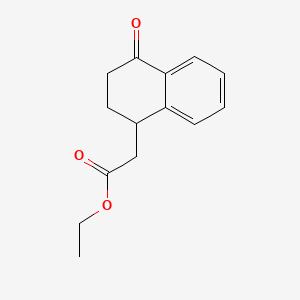
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)

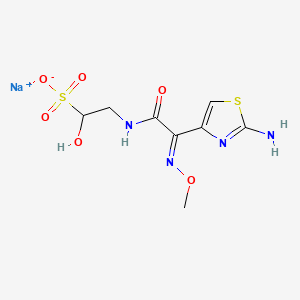

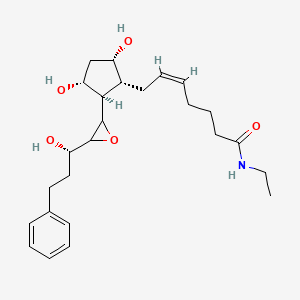
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)

![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
